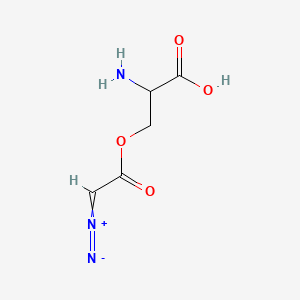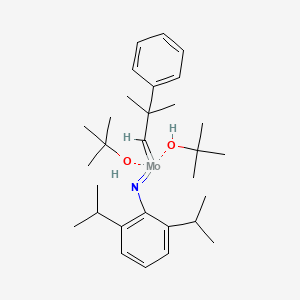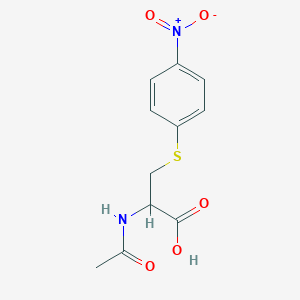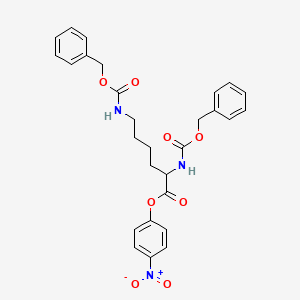
(2R)-2,3,3,4,4-pentadeuterio-2-hydroxy-4-phenylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-Hydroxy-4-phenylbutyric Acid-d5 is a deuterated derivative of ®-2-Hydroxy-4-phenylbutyric Acid. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, replacing the hydrogen atoms in the molecule. The deuterium labeling is often used in scientific research to study metabolic pathways and reaction mechanisms due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Hydroxy-4-phenylbutyric Acid-d5 typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as ®-2-Hydroxy-4-phenylbutyric Acid.
Deuterium Exchange: The hydrogen atoms in the precursor are replaced with deuterium atoms through a deuterium exchange reaction. This can be achieved using deuterated reagents such as deuterium oxide (D2O) or deuterated acids.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired ®-2-Hydroxy-4-phenylbutyric Acid-d5 with high purity.
Industrial Production Methods: Industrial production of ®-2-Hydroxy-4-phenylbutyric Acid-d5 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of the precursor are subjected to deuterium exchange reactions in industrial reactors.
Optimization: Reaction conditions such as temperature, pressure, and reaction time are optimized to maximize yield and purity.
Scale-Up: The process is scaled up to produce the compound in bulk quantities, ensuring consistency and quality.
Analyse Des Réactions Chimiques
Types of Reactions: ®-2-Hydroxy-4-phenylbutyric Acid-d5 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for electrophilic aromatic substitution.
Major Products:
Oxidation: Formation of ®-2-Keto-4-phenylbutyric Acid.
Reduction: Formation of ®-2-Hydroxy-4-phenylbutanol.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
®-2-Hydroxy-4-phenylbutyric Acid-d5 is widely used in scientific research due to its deuterium labeling. Some applications include:
Metabolic Studies: Used to trace metabolic pathways and study enzyme-catalyzed reactions.
Pharmacokinetics: Helps in understanding the absorption, distribution, metabolism, and excretion (ADME) of drugs.
Isotope Effects: Used to study kinetic isotope effects in chemical reactions.
NMR Spectroscopy: Deuterium labeling enhances the sensitivity and resolution of nuclear magnetic resonance (NMR) spectroscopy.
Mécanisme D'action
The mechanism of action of ®-2-Hydroxy-4-phenylbutyric Acid-d5 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence reaction rates and mechanisms due to the isotope effect. This can lead to differences in the behavior of the compound compared to its non-deuterated counterpart. The exact molecular targets and pathways depend on the specific application and context of the research.
Comparaison Avec Des Composés Similaires
®-2-Hydroxy-4-phenylbutyric Acid: The non-deuterated version of the compound.
(S)-2-Hydroxy-4-phenylbutyric Acid: The enantiomer of the compound.
®-2-Hydroxy-4-phenylbutyric Acid-d3: A partially deuterated version of the compound.
Uniqueness: ®-2-Hydroxy-4-phenylbutyric Acid-d5 is unique due to its complete deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms can lead to differences in reaction kinetics and mechanisms, making it a valuable tool for studying isotope effects and metabolic pathways.
Propriétés
Formule moléculaire |
C10H12O3 |
|---|---|
Poids moléculaire |
185.23 g/mol |
Nom IUPAC |
(2R)-2,3,3,4,4-pentadeuterio-2-hydroxy-4-phenylbutanoic acid |
InChI |
InChI=1S/C10H12O3/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13)/t9-/m1/s1/i6D2,7D2,9D |
Clé InChI |
JNJCEALGCZSIGB-LPGLKLJUSA-N |
SMILES isomérique |
[2H][C@](C(=O)O)(C([2H])([2H])C([2H])([2H])C1=CC=CC=C1)O |
SMILES canonique |
C1=CC=C(C=C1)CCC(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


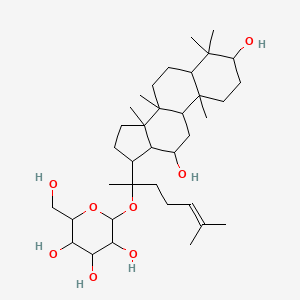
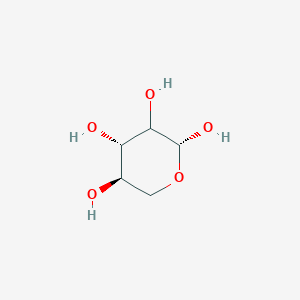

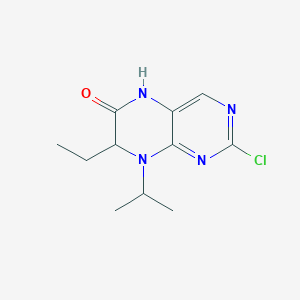
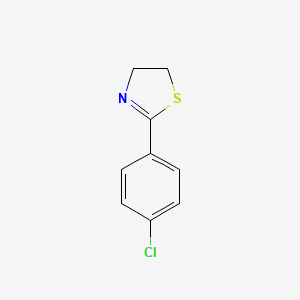
![(2R,3S,5R)-5-(4-benzamido-2-oxo-1,2-dihydropyrimidin-1-yl)-2-[(benzoyloxy)methyl]-4-methylideneoxolan-3-yl benzoate](/img/structure/B13401138.png)
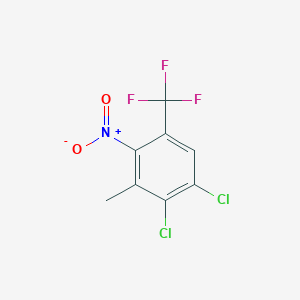

![4-[[3-(2-Amino-2-carboxyethyl)-5-iodo-2,6-dioxopyrimidin-1-yl]methyl]benzoic acid](/img/structure/B13401145.png)
